molecular formula C11H12N2S B11898978 3-Propylquinazoline-4(3h)-thione CAS No. 63717-02-2

3-Propylquinazoline-4(3h)-thione

Cat. No.: B11898978
CAS No.: 63717-02-2
M. Wt: 204.29 g/mol
InChI Key: UXSVFLJNNWQYJC-UHFFFAOYSA-N
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Description

3-Propylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylquinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzonitrile with propyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the quinazoline ring. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures (80-100°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. Microwave-assisted synthesis has also been explored as an efficient method to produce this compound, offering advantages such as reduced reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Propylquinazoline-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate are employed.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Propylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propylquinazoline-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the thione functionality enhances its ability to interact with specific molecular targets, making it a valuable compound in various applications .

Properties

CAS No.

63717-02-2

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

3-propylquinazoline-4-thione

InChI

InChI=1S/C11H12N2S/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h3-6,8H,2,7H2,1H3

InChI Key

UXSVFLJNNWQYJC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=CC=CC=C2C1=S

Origin of Product

United States

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